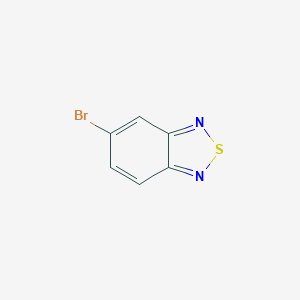

5-Bromo-2,1,3-benzothiadiazole

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-bromo-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCRUZDFDGTAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379963 | |

| Record name | 5-bromo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1753-75-9 | |

| Record name | 5-bromo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-benzo[2,1,3]thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Bromo-2,1,3-benzothiadiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed experimental procedure for the synthesis of 5-Bromo-2,1,3-benzothiadiazole, a key building block in the development of novel pharmaceuticals and functional organic materials. The synthesis is achieved through the cyclization of 4-bromo-1,2-phenylenediamine, a method that ensures regioselective placement of the bromine atom at the 5-position of the benzothiadiazole core.

Introduction

2,1,3-Benzothiadiazole and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities. The introduction of a bromine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse library of compounds for drug discovery and the development of advanced materials. Direct bromination of 2,1,3-benzothiadiazole typically results in the formation of 4,7-dibromo-2,1,3-benzothiadiazole, making the selective synthesis of the 5-bromo isomer a challenge. The procedure outlined below provides a reliable method for obtaining the desired 5-bromo isomer by starting with a pre-brominated benzene diamine precursor.

Experimental Protocol

The synthesis of this compound is performed via the cyclization of 4-bromo-1,2-phenylenediamine. Two primary methods are reported for this transformation: reaction with thionyl chloride and reaction with N-sulfinylaniline.

Method 1: Cyclization using Thionyl Chloride

This method involves the reaction of 4-bromo-1,2-phenylenediamine with thionyl chloride (SOCl₂).

Reaction Scheme:

Characterization of 5-Bromo-2,1,3-benzothiadiazole: A Spectroscopic Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-2,1,3-benzothiadiazole, a key heterocyclic compound of interest in materials science and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its spectral data and the methodologies for obtaining them.

Molecular and Physical Properties

This compound is a solid compound with the molecular formula C₆H₃BrN₂S and a molecular weight of approximately 215.07 g/mol .[1][2] It is characterized by a melting point in the range of 55-60 °C.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data (Reference Compound: 7-bromo-2,1,3-benzothiadiazole-4-carbaldehyde in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.71 | s | 1H | Aldehyde proton (-CHO) |

| 8.09-8.03 | m | 2H | Aromatic protons |

¹³C NMR Data (Reference Compound: 7-bromo-2,1,3-benzothiadiazole-4-carbaldehyde in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 188.0 | Aldehyde carbon (C=O) |

| 153.8 | Aromatic carbon |

| 152.1 | Aromatic carbon |

| 131.9 | Aromatic carbon |

| 131.5 | Aromatic carbon |

| 126.7 | Aromatic carbon |

| 121.7 | Aromatic carbon |

Note: The chemical shifts for this compound are expected to differ due to the different substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₆H₃BrN₂S), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks of nearly equal intensity, M+ and [M+2]+.

Expected Mass Spectrometry Data

| m/z | Assignment |

| ~214 | [M]+ (containing ⁷⁹Br) |

| ~216 | [M+2]+ (containing ⁸¹Br) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the aromatic C-H and C=C bonds, as well as the C-Br bond.

Characteristic IR Absorption Bands (Reference Compound: 7-bromo-2,1,3-benzothiadiazole-4-carbaldehyde)

| Wavenumber (cm⁻¹) | Assignment |

| 3078, 3021 | Aromatic C-H stretch |

| 2835, 2728 | Aldehyde C-H stretch |

| 1702 | Aldehyde C=O stretch |

| 1526 | Aromatic C=C stretch |

| 1268, 1102, 937, 879 | Fingerprint region |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzothiadiazole derivatives are known to exhibit absorption bands in the UV and visible regions, often arising from π-π* and intramolecular charge transfer (ICT) transitions. The absorption maximum (λmax) is dependent on the solvent and the substitution pattern on the benzothiadiazole core. For benzothiadiazole-containing copolymers, absorption bands are typically observed in the 350-600 nm region, with ICT bands appearing between 500-700 nm.[3]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

FT-IR Spectroscopy

-

Sample Preparation: Prepare the solid sample as a KBr pellet or as a thin film by dissolving the compound in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

-

Background Spectrum: Record a background spectrum of the empty sample holder or the salt plate.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane, or dichloromethane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1 AU at the wavelength of maximum absorption.

-

Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.

-

Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

References

An In-depth Technical Guide to 5-Bromo-2,1,3-benzothiadiazole: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 5-Bromo-2,1,3-benzothiadiazole, a key heterocyclic building block. The document details its physical and spectral characteristics, explores its synthetic utility in modern organic chemistry, and provides model experimental protocols for its application in widely used cross-coupling reactions.

Core Chemical Properties

This compound is a solid, crystalline compound at room temperature. Its structure consists of a benzene ring fused to a 1,2,5-thiadiazole ring, with a bromine atom substituted at the 5-position. The 2,1,3-benzothiadiazole (BTD) core is known for its strong electron-withdrawing properties, which significantly influences the molecule's reactivity and makes it a valuable component in materials for organic electronics, such as solar cells and organic light-emitting diodes (OLEDs).[1][2][3][4]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrN₂S | [5] |

| Molecular Weight | 215.07 g/mol | [5][6] |

| CAS Number | 1753-75-9 | |

| Appearance | Solid | |

| Melting Point | 44 - 60 °C | [5] |

| Boiling Point | 272.2 °C at 760 mmHg | [5] |

| Density | 1.859 g/cm³ | [5] |

| Flash Point | 118.4 °C | [5] |

| LogP | 2.45 | [5] |

Spectral Data

Detailed spectral information is crucial for the identification and characterization of this compound. While raw spectra are instrument-dependent, the expected characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring. The coupling patterns (doublets and doublet of doublets) would be consistent with a 1,2,4-trisubstituted benzene system.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms of the bicyclic system. The carbon atom attached to the bromine will show a characteristic shift.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the heterocyclic system, and the C-Br stretching frequency.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with nearly equal intensity, which is indicative of the presence of a single bromine atom.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by two key features: the electron-deficient nature of the benzothiadiazole ring and the presence of the reactive carbon-bromine bond. The BTD core makes the aromatic ring susceptible to certain types of functionalization, while the bromo-substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions.[3][4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2,1,3-Benzothiadiazole-5-carboxylic Acid|Research Chemical [benchchem.com]

- 3. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 5. This compound | CAS#:1753-75-9 | Chemsrc [chemsrc.com]

- 6. biocompare.com [biocompare.com]

An In-depth Technical Guide to 5-Bromo-2,1,3-benzothiadiazole (CAS 1753-75-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and commercial availability of 5-Bromo-2,1,3-benzothiadiazole, a heterocyclic compound with significant potential in organic electronics and medicinal chemistry.

Core Properties and Data

This compound is a solid, crystalline compound. Its key physical and chemical properties are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 1753-75-9 |

| Molecular Formula | C₆H₃BrN₂S |

| IUPAC Name | This compound[1] |

| Synonyms | 5-Bromobenzo[c][1][2][3]thiadiazole |

| InChI Key | LLCRUZDFDGTAAN-UHFFFAOYSA-N |

| SMILES | Brc1ccc2nsnc2c1 |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 215.07 g/mol | |

| Appearance | Solid | |

| Melting Point | 55-60 °C | |

| Boiling Point | 272.2 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.859 g/cm³ (Predicted) | [4] |

| Flash Point | 118.4 °C (Predicted) | [4] |

| Storage Temperature | 2-8°C |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns dictated by the positions of the hydrogen atoms on the benzene ring relative to the bromine and the fused thiadiazole ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the six carbon atoms of the benzothiadiazole core. The carbon atom attached to the bromine will exhibit a characteristic chemical shift. For a related compound, 4,7-dibromo-2,1,3-benzothiadiazole, ¹³C NMR peaks are observed at approximately 153.0 ppm, 132.4 ppm, and 113.9 ppm.[5]

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations. Aromatic hydrocarbons typically show absorptions in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ due to carbon-carbon stretching in the aromatic ring.[6] The C-Br stretching vibration is also expected to be present. ChemicalBook indicates the availability of FT-IR spectra for this compound.[7]

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (215.07 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments. The NIST WebBook provides a mass spectrum for the parent compound, 2,1,3-benzothiadiazole, which can serve as a reference for fragmentation patterns.[8]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the bromination of the parent 2,1,3-benzothiadiazole. While a specific protocol for the 5-bromo isomer is not detailed in the provided search results, a general approach for the bromination of 2,1,3-benzothiadiazole to produce the 4,7-dibromo derivative is described and can be adapted.

General Protocol for Bromination of 2,1,3-Benzothiadiazole:

This protocol describes the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole and can be optimized for the synthesis of the 5-bromo derivative by adjusting stoichiometry and reaction conditions.

-

Materials: 2,1,3-benzothiadiazole, N-bromosuccinimide (NBS), concentrated sulfuric acid, chloroform, hydrobromic acid, bromine.[5][9]

-

Procedure using N-bromosuccinimide (NBS):

-

Dissolve 2,1,3-benzothiadiazole in concentrated sulfuric acid.[9]

-

Add N-bromosuccinimide in portions at a controlled temperature (e.g., 60 °C) with stirring.[9]

-

Continue stirring for several hours.[9]

-

Pour the reaction mixture into ice water to precipitate the product.[9]

-

Filter the precipitate and wash with deionized water, methanol, and n-hexane.[9]

-

Dry the solid product.[9]

-

-

Procedure using Bromine and Hydrobromic Acid:

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system, such as petroleum ether and ethyl acetate.[11]

Applications in Research and Drug Development

The unique electronic and structural properties of the benzothiadiazole core make this compound a valuable building block in several areas of research.

Organic Electronics

Benzothiadiazole derivatives are known for their strong electron-withdrawing nature, which makes them excellent acceptor units in the design of organic semiconductors.[12] These materials are integral to the development of:

-

Organic Light-Emitting Diodes (OLEDs) [12]

-

Organic Solar Cells [12]

-

Organic Field-Effect Transistors (OFETs) [12]

The bromine atom on the 5-position of the benzothiadiazole ring serves as a convenient handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex conjugated polymers and small molecules with tailored optoelectronic properties.[12]

Medicinal Chemistry and Drug Development

The benzothiadiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.[13] Derivatives have shown promise as:

-

Anticancer Agents: Certain benzothiadiazole derivatives have been shown to exhibit potent anticancer activity by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[13] By acting as EGFR inhibitors, these compounds can block downstream signaling cascades that are crucial for cancer cell survival and proliferation, ultimately leading to apoptosis.[13]

-

Enzyme Inhibitors: Benzothiazole-containing compounds have been investigated as inhibitors of various enzymes, such as tyrosinase, which is involved in melanogenesis.[14]

The potential mechanism of action for benzothiadiazole derivatives as EGFR inhibitors is illustrated in the following signaling pathway diagram.

Caption: EGFR signaling pathway and inhibition by benzothiadiazole derivatives.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

Table 3: GHS Hazard Information

| Hazard | Description |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Always consult the Safety Data Sheet (SDS) from the supplier before use. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Suppliers

This compound is available from several chemical suppliers in various purities and quantities for research and development purposes.

Table 4: Commercial Suppliers

| Supplier | Purity | Quantity |

| Sigma-Aldrich | 95% | 1 g |

| Thermo Scientific (Fisher Scientific) | 97% | 1 g, 5 g |

| Aladdin Scientific | ≥95% | 250 mg |

| SciSupplies | 95.0% | 25 g |

This list is not exhaustive, and availability may vary. It is recommended to contact suppliers directly for current pricing and availability.

Conclusion

This compound is a versatile and valuable compound for researchers in organic electronics and drug discovery. Its well-defined properties and the potential for further functionalization make it an important building block for the development of novel materials and therapeutic agents. Proper handling and safety precautions are essential when working with this compound. This guide provides a foundational understanding to support further research and innovation utilizing this compound.

References

- 1. Benzothiadiazoles | Fisher Scientific [fishersci.com]

- 2. biocompare.com [biocompare.com]

- 3. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | CAS#:1753-75-9 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. This compound(1753-75-9)FT-IR [chemicalbook.com]

- 8. 2,1,3-Benzothiadiazole [webbook.nist.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. rsc.org [rsc.org]

- 11. CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative - Google Patents [patents.google.com]

- 12. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2,1,3-benzothiadiazole: Molecular Structure, Properties, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2,1,3-benzothiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, experimental protocols for its synthesis and characterization, and discusses its potential biological significance.

Molecular Structure and Formula

This compound is a bicyclic aromatic compound consisting of a benzene ring fused to a 2,1,3-thiadiazole ring, with a bromine atom substituted at the 5-position.

Molecular Formula: C₆H₃BrN₂S

Molecular Weight: 215.07 g/mol

IUPAC Name: this compound

CAS Number: 1753-75-9

Structural Representation:

-

SMILES: Brc1ccc2nsnc2c1

-

InChI: 1S/C6H3BrN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H

The presence of the electron-withdrawing thiadiazole ring and the bromine atom significantly influences the electronic properties of the benzene ring, making it a valuable scaffold in the design of functional molecules.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Reference |

| Physical State | Solid | |

| Melting Point | 55-60 °C | |

| Boiling Point | 272.2 °C at 760 mmHg (Predicted) | |

| Density | 1.859 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents such as chloroform and DMSO. | |

| Storage Temperature | 2-8°C |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the direct bromination of 2,1,3-benzothiadiazole. While various methods exist for the bromination of the benzothiadiazole core, a common approach involves electrophilic aromatic substitution.

General Workflow for Synthesis:

Detailed Experimental Protocol (Adapted from procedures for related isomers):

Materials:

-

2,1,3-Benzothiadiazole

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Hydrobromic acid (HBr) or Sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,1,3-benzothiadiazole in a suitable acidic medium (e.g., concentrated sulfuric acid or hydrobromic acid).

-

Bromination: Slowly add the brominating agent (e.g., N-bromosuccinimide in portions or a solution of bromine in the corresponding acid) to the stirred solution. The reaction temperature and time will vary depending on the chosen reagents, but a common approach involves heating the mixture.[1]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

-

Extraction: Extract the aqueous mixture with dichloromethane.

-

Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

Workflow for Spectroscopic Analysis:

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region. The chemical shifts and coupling patterns will be characteristic of the three protons on the substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the benzothiadiazole core. The chemical shifts will be influenced by the bromine substituent and the heterocyclic ring.

Predicted Spectroscopic Data:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| H-4 | ~8.0-8.2 | d |

| H-6 | ~7.5-7.7 | dd |

| H-7 | ~7.8-8.0 | d |

| ¹³C NMR | ||

| C-4 | ~120-125 | |

| C-5 | ~115-120 | |

| C-6 | ~130-135 | |

| C-7 | ~125-130 | |

| C-3a | ~150-155 | |

| C-7a | ~150-155 |

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.

Expected Vibrational Assignments:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | Aromatic C=C stretching |

| 1400-1300 | C-N stretching |

| 1100-1000 | C-Br stretching |

| 900-675 | Aromatic C-H out-of-plane bending |

3.2.3. Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) is expected to be observed, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br).

Predicted Fragmentation Pattern:

The primary fragmentation is expected to involve the loss of N₂ from the thiadiazole ring, followed by subsequent fragmentation of the resulting species.

Biological Activity and Potential Applications

While specific biological activities for this compound are not extensively documented, the broader class of benzothiadiazole derivatives has shown a wide range of pharmacological properties. These include antimicrobial, antifungal, and anticancer activities.[2][3][4] The benzothiadiazole scaffold is recognized as a valuable pharmacophore in drug discovery.[4]

The potential application of this compound in drug development could follow a logical progression from initial screening to lead optimization.

Logical Workflow for Drug Discovery Application:

Given its structure, this compound could be investigated as an inhibitor of various enzymes or as a ligand for specific receptors, leveraging the known bioactivity of the benzothiadiazole core. Further research is required to elucidate its specific biological targets and mechanism of action.

Conclusion

This compound is a versatile heterocyclic compound with potential applications in both materials science and medicinal chemistry. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and synthetic and analytical protocols. The information presented herein serves as a valuable resource for researchers and professionals working with this and related compounds, facilitating further exploration of its properties and potential applications.

References

Solubility of 5-Bromo-2,1,3-benzothiadiazole in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery and Development

The solubility of a compound is a critical physicochemical property that profoundly influences its journey from a laboratory curiosity to a viable therapeutic agent. For drug development professionals, understanding the solubility of a lead compound like 5-Bromo-2,1,3-benzothiadiazole is paramount. This bicyclic heteroaromatic compound, belonging to the benzothiadiazole class, is of significant interest due to the diverse biological activities exhibited by its chemical relatives. Poor solubility can lead to a cascade of challenges, including inadequate absorption, low bioavailability, and difficulties in formulation, ultimately hindering preclinical and clinical development.[1][2]

Solubility Profile of this compound: A Framework for Experimental Determination

Currently, there is a lack of specific, publicly available quantitative data on the solubility of this compound in common organic solvents. However, qualitative information from synthetic procedures suggests its solubility in certain chlorinated solvents. For instance, purification of related compounds is often performed using column chromatography with eluents such as chloroform and dichloromethane, indicating good solubility in these solvents. Recrystallization procedures have been noted to use mixtures of chloroform and ethanol, further suggesting some degree of solubility in these solvent systems.

To facilitate a systematic investigation of its solubility, the following table is provided as a template for researchers to record their experimentally determined data. It is recommended to determine solubility at controlled temperatures, such as ambient temperature (e.g., 25 °C) and physiological temperature (37 °C), to inform both formulation and biological assay development.

Table 1: Experimental Solubility Data for this compound

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |

| Methanol | Alcohol | ||||

| Ethanol | Alcohol | ||||

| Isopropanol | Alcohol | ||||

| Acetone | Ketone | ||||

| Ethyl Acetate | Ester | ||||

| Diethyl Ether | Ether | ||||

| Tetrahydrofuran (THF) | Ether | ||||

| Dichloromethane (DCM) | Halogenated | ||||

| Chloroform | Halogenated | ||||

| Toluene | Aromatic | ||||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | ||||

| Dimethylformamide (DMF) | Amide |

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3][4] This protocol provides a detailed, step-by-step methodology that can be adapted for measuring the solubility of this compound in various organic solvents.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Procedure

-

Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary.

-

Addition of Excess Solute: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. Preliminary experiments may be needed to determine the optimal equilibration time.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to sediment. Subsequently, centrifuge the samples to ensure a clear supernatant.[5]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter compatible with the organic solvent to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the original undiluted supernatant, taking into account the dilution factor. The result can be expressed in g/L or mol/L.

Visualization of Experimental and Logical Workflows

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of a compound.

4.2. Role of Solubility in the Early Drug Development Pipeline

This diagram shows the logical relationship of solubility assessment within the initial phases of drug discovery and development.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2,1,3-benzothiadiazole. The information presented herein is crucial for the structural elucidation and quality control of this important heterocyclic compound, which serves as a key building block in the synthesis of various functional materials and pharmacologically active agents.

Introduction

This compound is a halogenated derivative of the benzothiadiazole heterocyclic system. The electron-withdrawing nature of the thiadiazole ring, combined with the influence of the bromine substituent, results in a unique electronic environment within the molecule. This is reflected in the characteristic chemical shifts and coupling patterns observed in its NMR spectra. A thorough understanding of these spectral features is essential for researchers working with this compound.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for this compound are provided below. This numbering is used for the assignment of NMR signals.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Data (CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.95 | d | 9.2 |

| H-6 | 7.78 | dd | 9.2, 2.0 |

| H-7 | 8.05 | d | 2.0 |

Table 2: ¹³C NMR Data (CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) |

| C-4 | 129.8 |

| C-5 | 118.5 |

| C-6 | 133.5 |

| C-7 | 122.0 |

| C-3a | 154.0 |

| C-7a | 154.5 |

Experimental Protocols

The NMR spectra were acquired according to the following general procedure. Specific parameters may vary slightly between different instruments.

¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer was used.

-

Acquisition Parameters:

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 9.0 µs (corresponding to a 45° pulse angle)

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

-

-

Data Processing: The free induction decay (FID) was Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz. The resulting spectrum was phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 20-30 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8 atom % D).

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer was used.

-

Acquisition Parameters:

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Pulse Program: Proton-decoupled pulse sequence

-

Acquisition Time: 1.5 s

-

Spectral Width: 200 ppm

-

-

Data Processing: The FID was Fourier transformed after applying an exponential window function with a line broadening factor of 1.0 Hz. The spectrum was phased and baseline corrected. Chemical shifts were referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

Spectral Interpretation and Signaling Pathways

The observed NMR signals can be rationalized based on the electronic properties of the this compound molecule. The following diagram illustrates the key through-bond spin-spin coupling interactions that give rise to the observed multiplicities in the ¹H NMR spectrum.

The workflow for obtaining and analyzing the NMR data is outlined below.

The logical relationship between the molecular structure and the resulting NMR spectra is a fundamental concept in chemical analysis.

The Advent of a Versatile Scaffold: A Technical History of 5-Bromo-2,1,3-benzothiadiazole

For Immediate Release

This technical guide delves into the discovery, history, and foundational experimental protocols associated with 5-Bromo-2,1,3-benzothiadiazole, a key heterocyclic building block in modern materials science and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of the compound's origins, synthesis, and potential biological significance.

Discovery and Historical Context

The parent compound, 2,1,3-benzothiadiazole, has a rich history dating back to its first synthesis in 1889. While the precise first report of the synthesis of its 5-bromo derivative has not been definitively identified in readily available literature, its existence and use as a chemical intermediate are documented in patents from the mid-20th century. For instance, a 1968 patent by Kurt H. Pilgram for Shell Oil Company describes the further bromination of this compound, indicating its availability at that time. The initial synthesis likely followed established electrophilic aromatic substitution protocols for the bromination of aromatic compounds, a common practice in organic chemistry during that era.

The enduring interest in this compound stems from its utility as a versatile precursor for the synthesis of more complex molecules. Its unique electronic properties, conferred by the electron-withdrawing benzothiadiazole core and the reactive bromo substituent, make it an attractive component in the design of functional organic materials and biologically active compounds.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 55-60 °C. The table below summarizes its key physicochemical properties.

| Property | Value |

| Molecular Formula | C₆H₃BrN₂S |

| Molecular Weight | 215.07 g/mol |

| CAS Number | 1753-75-9 |

| Appearance | Solid |

| Melting Point | 55-60 °C |

| Boiling Point | 272.2 °C at 760 mmHg |

| Density | 1.859 g/cm³ |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the direct bromination of 2,1,3-benzothiadiazole. Below are representative experimental protocols for the synthesis of the parent scaffold and its subsequent bromination.

Synthesis of 2,1,3-Benzothiadiazole

The foundational synthesis of the 2,1,3-benzothiadiazole core is a well-established procedure.

Protocol:

-

In a reaction vessel, o-phenylenediamine is dissolved in pyridine.

-

Two equivalents of thionyl chloride are added cautiously to the solution.

-

The reaction mixture is stirred, typically at room temperature, until the reaction is complete.

-

The product, 2,1,3-benzothiadiazole, is isolated and purified. Byproducts include sulfur dioxide and hydrochloric acid.

Bromination of 2,1,3-Benzothiadiazole

The introduction of a bromine atom at the 5-position is achieved through electrophilic aromatic substitution.

Protocol:

-

2,1,3-benzothiadiazole is dissolved in a suitable acidic medium, such as aqueous hydrobromic acid or nitric acid.

-

Elemental bromine is added dropwise to the reaction mixture.

-

The reaction is stirred, often with heating, to facilitate the substitution reaction.

-

Upon completion, the reaction mixture is worked up to isolate the this compound product.

Biological Activity and Signaling Pathways

While specific biological activity data for this compound itself is limited in publicly accessible databases, the broader class of thiadiazole and benzothiazole derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Of particular interest is the emerging role of benzothiazole derivatives as inhibitors of key signaling pathways implicated in cancer. One such pathway is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade. Constitutive activation of STAT3 is a hallmark of many human cancers, promoting cell proliferation, survival, and angiogenesis.

The diagram below illustrates a simplified representation of the STAT3 signaling pathway and a hypothetical point of inhibition by a benzothiazole derivative.

This pathway highlights how benzothiazole derivatives could potentially exert their anticancer effects by interfering with the phosphorylation and subsequent dimerization and nuclear translocation of STAT3, thereby downregulating the expression of genes crucial for tumor progression. Further research is warranted to specifically elucidate the biological targets and mechanisms of action of this compound and its derivatives.

Conclusion

This compound, a compound with historical roots in the late 19th and early 20th centuries, continues to be a cornerstone for innovation in chemistry and pharmacology. Its straightforward synthesis and versatile reactivity provide a robust platform for the development of novel materials and therapeutic agents. The potential for its derivatives to modulate critical signaling pathways, such as the STAT3 cascade, underscores the importance of continued investigation into this remarkable heterocyclic scaffold. This guide serves as a foundational resource for researchers poised to unlock the full potential of this compound and its progeny.

An In-depth Technical Guide on the Safety and Handling of 5-Bromo-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-Bromo-2,1,3-benzothiadiazole, a heterocyclic compound utilized in various research and development applications, including organic electronics and medicinal chemistry.[1] Adherence to these guidelines is crucial to ensure a safe laboratory environment.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance.[2] It is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE) and working in a well-ventilated area.

Summary of Hazards:

| Hazard Statement | GHS Classification | Precautionary Measures |

| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | Wear protective gloves and clothing. Wash skin thoroughly after handling.[2] |

| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 | Wear eye and face protection.[2] |

| May cause respiratory irritation | Specific target organ toxicity (single exposure), Category 3 | Avoid breathing dust. Use only in a well-ventilated area.[2] |

| Harmful if swallowed | Acute Toxicity, Oral, Category 4 | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. |

NFPA 704 Diamond:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Chemical Formula | C₆H₃BrN₂S |

| Molecular Weight | 215.07 g/mol |

| Appearance | Solid |

| Melting Point | 55-60 °C |

| Storage Temperature | 2-8°C |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

Handling:

-

Always handle this compound in a well-ventilated fume hood.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[2]

-

Avoid the formation of dust and aerosols.[2]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as acids, bases, acid chlorides, and reducing agents.[2]

First-Aid Measures

In case of accidental exposure, immediate and appropriate first-aid measures should be taken.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including a respirator if necessary.[3]

-

Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2] Do not let the product enter drains.

Experimental Protocols

This compound is a versatile building block in organic synthesis, frequently used in cross-coupling reactions to create more complex molecules for various applications.

General Workflow for Synthesis and Evaluation

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Detailed Methodologies for Key Experiments

Suzuki Cross-Coupling Reaction:

This reaction is a versatile method for forming carbon-carbon bonds.

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), an arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

-

Solvent and Catalyst: Add a degassed solvent mixture, for example, toluene, methanol, and water. To this mixture, add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

-

Reaction Conditions: Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Stille Cross-Coupling Reaction:

Another powerful method for carbon-carbon bond formation.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol), an organotin reagent (e.g., tributyl(aryl)stannane, 1.1 mmol), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 mmol).

-

Solvent: Add an anhydrous solvent like tetrahydrofuran (THF).

-

Reaction Conditions: Reflux the reaction mixture with stirring for an extended period (e.g., 48-72 hours), monitoring by TLC or LC-MS.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract with an organic solvent. Wash the organic extract with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.

Signaling Pathway Modulation by Benzothiadiazole Derivatives

Benzothiadiazole derivatives have been investigated for their potential as anticancer agents, with studies indicating their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[4][5][6] While the specific effects of this compound are a subject of ongoing research, the broader class of benzothiadiazole compounds has been shown to inhibit pathways such as the PI3K/Akt, MAPK, and JAK/STAT pathways.[4][7][8]

Caption: The PI3K/Akt signaling pathway and potential points of inhibition by benzothiadiazole derivatives.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound for trained professionals in a laboratory setting. It is not a substitute for a thorough understanding of the material safety data sheet (MSDS) and established laboratory safety protocols. Always consult the most up-to-date MSDS for this compound before use.

References

- 1. smolecule.com [smolecule.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,1,3-benzothiadiazole (BTD) scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, valued for its unique electronic properties and biological activity. The functionalization of the BTD core is crucial for the development of novel therapeutic agents and advanced organic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, offering a highly efficient route to introduce aryl and heteroaryl substituents onto the BTD framework. This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki coupling of 5-Bromo-2,1,3-benzothiadiazole with a range of arylboronic acids.

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound, such as a boronic acid, with a halide in the presence of a palladium catalyst and a base. The catalytic cycle comprises three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Data Presentation

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled based on analogous reactions and related studies, demonstrating the general applicability and efficiency of this transformation.[1]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 16 | >95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 92 |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (3:1) | 85 | 18 | 88 |

| 4 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 96 |

| 5 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Dimethoxyethane | 80 | 12 | 85[2] |

| 6 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 18 | 91 |

| 7 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 95 | 24 | 78 |

Experimental Protocols

The following protocols are generalized procedures for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve the best results.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous toluene

-

Degassed water

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

-

In a separate vial, dissolve Pd(OAc)₂ and SPhos in a minimal amount of anhydrous toluene.

-

Add the catalyst/ligand solution to the Schlenk flask.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add anhydrous, degassed toluene and degassed water (10:1 ratio) to the flask via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2,1,3-benzothiadiazole.

Protocol 2: General Procedure using PdCl₂(dppf)

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Degassed water

Procedure:

-

In a Schlenk flask, combine this compound, the corresponding arylboronic acid, PdCl₂(dppf), and potassium carbonate.[2]

-

Evacuate and backfill the flask with an inert gas.

-

Add 1,4-dioxane and water (4:1 ratio) to the flask.[3]

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the mixture to 90 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction's progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography to yield the 5-aryl-2,1,3-benzothiadiazole product.

Mandatory Visualizations

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Stille Coupling Protocol for the Synthesis of 5-Aryl-2,1,3-benzothiadiazoles: Application Notes for Researchers

Introduction

The 2,1,3-benzothiadiazole (BTD) core is a prominent electron-deficient building block in the design of functional organic materials. Its derivatives are extensively utilized in the development of high-performance organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors.[1][2] The introduction of various aryl substituents at the 5-position of the BTD ring allows for the fine-tuning of the molecule's photophysical and electronic properties, making the development of efficient synthetic protocols for 5-aryl-2,1,3-benzothiadiazoles a topic of significant interest.

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering mild reaction conditions and a broad tolerance for various functional groups.[3][4] This palladium-catalyzed reaction between an organostannane and an organic halide is particularly well-suited for the synthesis of complex aromatic and heteroaromatic systems.[5] This application note provides a detailed protocol for the Stille coupling of 5-Bromo-2,1,3-benzothiadiazole with various organostannanes, targeting researchers, scientists, and drug development professionals.

Reaction Principle

The Stille coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) intermediate.

-

Transmetalation: The aryl group from the organostannane reagent is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired 5-aryl-2,1,3-benzothiadiazole and regenerating the Pd(0) catalyst.[3]

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and reported yields for the Stille coupling of this compound with various organostannanes.

Table 1: Stille Coupling of this compound with Aryl Stannanes

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 24 | Moderate |

| 2 | (Thiophen-2-yl)tributylstannane | PdCl₂(PPh₃)₂ (5) | - | Toluene | 110 | 18 | 75 |

| 3 | (Furan-2-yl)tributylstannane | Pd(PPh₃)₄ (5) | - | DMF | 100 | 24 | Moderate |

| 4 | Vinyltributylstannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 100 | 16 | Good |

Note: "Moderate" and "Good" are used where specific yields were not reported in the literature but the reaction was described as successful. Researchers should optimize conditions for their specific substrates.

Table 2: Catalyst and Ligand Comparison

| Catalyst | Ligand | Advantages | Disadvantages |

| Pd(PPh₃)₄ | Triphenylphosphine (built-in) | Commercially available, easy to handle. | Lower activity for less reactive substrates. |

| PdCl₂(PPh₃)₂ | Triphenylphosphine | Air-stable precatalyst. | Requires in-situ reduction to Pd(0). |

| Pd₂(dba)₃ | P(o-tol)₃, P(t-Bu)₃, etc. | High catalytic activity, good for challenging couplings. | Air-sensitive, requires inert atmosphere. |

Experimental Protocols

General Procedure for Stille Coupling of this compound

Materials:

-

This compound

-

Organostannane reagent (e.g., (Thiophen-2-yl)tributylstannane) (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene or DMF)

-

Schlenk flask or sealed reaction tube

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the palladium catalyst.

-

Add the anhydrous, degassed solvent via syringe.

-

Add the organostannane reagent (1.1 - 1.5 eq) to the reaction mixture.

-

Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

-

Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2,1,3-benzothiadiazole.

Note on Stoichiometry and Catalyst Selection: The stoichiometry of the organostannane reagent may need to be optimized. While a slight excess is common, a large excess can lead to homo-coupling side products. The choice of catalyst and ligand can significantly impact the reaction efficiency. For less reactive organostannanes or sterically hindered substrates, more active catalyst systems like those based on Pd₂(dba)₃ with bulky phosphine ligands may be necessary.

Mandatory Visualizations

Stille Coupling Catalytic Cycle

Caption: Catalytic cycle of the Stille coupling reaction.

Experimental Workflow for Synthesis and Purification

References

- 1. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives | Semantic Scholar [semanticscholar.org]

- 3. journals.uran.ua [journals.uran.ua]

- 4. The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. chemistry.msu.edu [chemistry.msu.edu]

5-Bromo-2,1,3-benzothiadiazole as a building block for organic semiconductors

1. Introduction

2,1,3-Benzothiadiazole (BT) is a prominent electron-deficient heterocyclic building block extensively used in the design and synthesis of high-performance organic semiconductors. Its strong electron-withdrawing nature, rigid and planar structure, and potential for chemical modification make it an ideal acceptor (A) unit for creating donor-acceptor (D-A) type conjugated polymers and small molecules. These materials are at the forefront of research in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

The brominated derivative, 5-Bromo-2,1,3-benzothiadiazole, and more commonly its disubstituted analogue 4,7-dibromo-2,1,3-benzothiadiazole, serve as crucial intermediates for polymerization and cross-coupling reactions.[1] These reactions, such as the Suzuki or Stille coupling, allow for the systematic extension of the π-conjugated system by linking the BT core with various electron-donating units, enabling precise control over the material's optoelectronic properties.[1] The resulting D-A systems often exhibit strong intramolecular charge transfer (ICT), leading to reduced bandgaps, enhanced light absorption in the visible and near-infrared regions, and improved charge transport characteristics.[2][3]

2. Applications and Performance

The versatility of the benzothiadiazole unit allows for its incorporation into a wide array of organic semiconductors, leading to significant advancements in device performance.

Organic Photovoltaics (OPVs)

In the realm of OPVs, BT-based materials have been employed as both electron donor and electron acceptor components in the active layer. The ability to tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels through chemical modification of the BT unit or the adjoining donor moiety is critical for optimizing the open-circuit voltage (VOC) and facilitating efficient charge separation.[2][3] Fluorination of the BT core is a particularly effective strategy to lower the HOMO level, thereby increasing VOC, and to enhance intermolecular packing, which improves charge transport.[2][3] Consequently, power conversion efficiencies (PCEs) for BT-based non-fullerene and all-polymer solar cells have exceeded 18% and 14%, respectively.[4]

Table 1: Performance of Selected Benzothiadiazole-Based Organic Solar Cells

| Polymer/Small Molecule Donor | Acceptor | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Reference |

|---|---|---|---|---|---|---|

| PBDT2FBT-Ph | PC71BM | - | - | - | 9.02 | [2] |

| PBnDT-DTffBT | PC71BM | 0.91 | - | - | 7.2 | [2][3] |

| P12 (Fluorinated BT Polymer) | P(NDI2HD-T2) | - | - | - | 6.24 | [5] |

| P13 (Fluorinated BT Polymer) | RR-PBN | - | - | - | 6.45 | [5] |

| PM6 | Y6 (BT-based NFA) | - | - | - | 15.7 | [5] |

| P28 (BT Polymer Acceptor) | PBDB-T | 1.08 | - | - | 8.32 |[5] |

Note: JSC (Short-Circuit Current Density) and FF (Fill Factor) values were not consistently available across all summarized sources.

Organic Field-Effect Transistors (OFETs)

Benzothiadiazole derivatives are also integral to the development of high-performance OFETs. The choice of the donor unit copolymerized with the BT acceptor determines the primary charge carrier type. Materials can be engineered to exhibit p-channel (hole-transporting), n-channel (electron-transporting), or ambipolar (both hole and electron transporting) characteristics. For instance, combining BT with stronger electron-donating units typically results in p-type behavior, while using stronger electron-accepting comonomers can induce n-type transport.[6] The rigid structure of BT promotes π-π stacking, which is essential for efficient intermolecular charge hopping.[7] Researchers have reported hole mobilities as high as 0.67 cm² V⁻¹ s⁻¹ and electron mobilities reaching 0.4 cm² V⁻¹ s⁻¹ for various BT-based copolymers.[6][7]

Table 2: Performance of Selected Benzothiadiazole-Based Organic Field-Effect Transistors

| Polymer/Small Molecule | Deposition Method | Carrier Type | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |

|---|---|---|---|---|---|

| PT-BTD | Vacuum Deposition | p-channel | 0.10 | >10⁷ | [8][9] |

| PT-BTD / n-type blend | Solution Shearing | Ambipolar | µh = 0.10, µe = 0.07 | - | [8][9] |

| PCDTT-DFBT | - | Ambipolar | µh = 0.38, µe = 0.17 | - | [6] |

| PCDTT-FCNBT | - | n-channel | 0.4 | - | [6][10] |

| CP3 (BT-bithiophene) | - | p-channel | 0.67 | - | [7] |

| 4,7-di(9H-carbazol-9-yl)benzo[c][4][8][9]thiadiazole | - | p-channel | 10⁻⁴ | 10⁵ |[11][12] |

3. Experimental Protocols

Protocol 1: Synthesis of a D-A Copolymer via Suzuki Coupling

This protocol describes a general procedure for the synthesis of a fluorene-benzothiadiazole copolymer, adapted from literature methods.[13][14][15] The reaction couples a diboronic ester of the donor monomer with a dibrominated acceptor monomer.

Materials and Reagents:

-

Donor Monomer (e.g., 9,9-dioctyl-fluorene-2,7-bis(pinacol boronic ester)) (1 mmol)

-

Acceptor Monomer (e.g., 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole) (1 mmol)[13]

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.02 g)[13]

-

Base: 2 M Potassium Carbonate (K₂CO₃) aqueous solution (8 mL)[13]

-

Solvent: Anhydrous Toluene (12 mL)[13]

-

End-capping agent: Phenylboronic acid

-

Standard oven-dried glassware, magnetic stirrer, condenser, and nitrogen/argon source.

Procedure:

-

Setup: In a glovebox, add the donor monomer (1 mmol), the acceptor monomer (1 mmol), and the palladium catalyst to a round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Remove the flask from the glovebox and, under a positive pressure of nitrogen, add anhydrous toluene followed by the 2 M K₂CO₃ solution.

-

Reaction: Heat the mixture to 85–90 °C and stir vigorously for 24-48 hours under a nitrogen atmosphere. The mixture will become viscous as the polymer forms.

-

End-Capping: To terminate the polymerization, add a small amount of phenylboronic acid and stir for an additional 2 hours.

-

Purification:

-

Cool the reaction mixture to room temperature and pour it into a vigorously stirring solution of methanol to precipitate the polymer.

-

Filter the crude polymer and wash it with methanol and acetone to remove residual catalyst and oligomers.

-

Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove impurities.

-

Finally, extract the polymer with chloroform or chlorobenzene.

-

Concentrate the solution and precipitate the final polymer product in methanol.

-

-

Drying: Dry the purified polymer under vacuum at 40-50 °C for 24 hours.

Protocol 2: Fabrication of a Bulk Heterojunction (BHJ) Solar Cell

This protocol outlines the fabrication of a standard architecture OPV device using a BT-based polymer as the donor material.

Materials and Equipment:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates.

-

Hole Transport Layer (HTL) solution: PEDOT:PSS.

-

Active Layer Solution: BT-based polymer and an acceptor (e.g., PC₇₁BM or a non-fullerene acceptor) dissolved in a suitable organic solvent (e.g., chlorobenzene with an additive like 1,8-diiodooctane).

-

Cathode materials: Calcium (Ca), Aluminum (Al).

-

Deionized water, acetone, isopropanol.

-

Spin coater, thermal evaporator, nitrogen-filled glovebox.

Procedure:

-

Substrate Cleaning:

-

Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes to improve the surface wettability.

-

-

HTL Deposition:

-

Transfer the substrates into a nitrogen-filled glovebox.

-

Spin-coat the PEDOT:PSS solution onto the ITO surface (e.g., at 4000 rpm for 40 seconds).

-

Anneal the substrates at 140 °C for 10 minutes.

-

-

Active Layer Deposition:

-

Prepare the active layer solution by dissolving the BT-polymer and acceptor in a specific weight ratio (e.g., 1:1.5) in the chosen solvent.

-

Spin-coat the active layer solution on top of the HTL (e.g., at 1000-2000 rpm for 60 seconds).

-

Anneal the film at a predetermined optimal temperature (e.g., 80-120 °C) for 10 minutes to optimize the morphology.

-

-

Cathode Deposition:

-

Transfer the substrates to a thermal evaporator with a base pressure below 10⁻⁶ Torr.

-

Sequentially deposit the cathode layers, typically Calcium (20-30 nm) followed by a protective layer of Aluminum (80-100 nm), through a shadow mask to define the device area.

-

-

Encapsulation: For improved stability, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.

4. Characterization

The relationship between the molecular structure of BT-based semiconductors and their device performance is established through a suite of characterization techniques.

-

Optical Properties: UV-Visible spectroscopy is used to determine the absorption spectrum and the optical bandgap of the material, which are crucial for light-harvesting in solar cells.

-

Electrochemical Properties: Cyclic Voltammetry (CV) is employed to estimate the HOMO and LUMO energy levels, which govern the VOC of a solar cell and the charge injection barriers in an OFET.

-